2-Benzyl-2-azaspiro[4.4]nonan-6-ol
Übersicht
Beschreibung
2-Benzyl-2-azaspiro[4.4]nonan-6-ol , also known as 6-Hydroxy-2-benzyl-2-azaspiro[4.4]nonane , is a chemical compound with the molecular formula C15H21NO . It has a molecular weight of 231.33 g/mol . The compound’s structure features a spirocyclic system, where the nitrogen atom is part of a bicyclic ring. The benzyl group and hydroxyl group contribute to its unique properties.
Molecular Structure Analysis
The compound’s molecular structure consists of a nonane ring fused with a spirocyclic azaspiro[4.4]nonane moiety. The benzyl group is attached to one of the nitrogen atoms, and the hydroxyl group is positioned at the sixth carbon atom. The spirocyclic arrangement imparts rigidity to the molecule, affecting its biological activity and interactions .
Wissenschaftliche Forschungsanwendungen
Synthesis and Anticonvulsant Properties
Research has focused on the synthesis and evaluation of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane for anticonvulsant activity. Studies have demonstrated that certain derivatives exhibit potent anticonvulsant properties in maximum electroshock seizure (MES) and subcutaneous pentylenetetrazole (sc.MET) tests. For example, N-aminophenyl-2-azaspiro[4.4]nonane-1,3-dione derivatives showed significant activity, with ED50 values indicating their efficacy (Obniska et al., 2005).
Novel Synthesis Approaches
Innovative synthetic methods have been developed for azaspiro compounds, such as the one-step synthesis of 1, 6, 7, 9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes. These methods facilitate the creation of structurally complex and diverse azaspiro derivatives with potential for further pharmacological evaluation (Gravestock & McKenzie, 2002).
Fluorinated Derivatives for Enhanced Activity
The introduction of fluorine atoms into the azaspiro[4.4]nonane structure has been shown to enhance anticonvulsant activity. N-benzyl derivatives with fluoro and trifluoromethyl substituents, in particular, demonstrated improved efficacy in MES and sc.Met tests compared to their non-fluorinated counterparts (Obniska et al., 2006).
Lipophilicity and Activity Relationship
The relationship between the lipophilicity of N-benzyl-2-azaspiro[4.4]nonane derivatives and their anticonvulsant activity has been explored. It was found that compounds with lower lipophilicity tended to have better anticonvulsant properties, suggesting the importance of this physicochemical parameter in the design of new anticonvulsant drugs (Obniska & Kamiński, 2005).
Scaffold Utility in Drug Discovery
The azaspiro[4.4]nonane scaffold has been identified as a valuable core structure in drug discovery, with potential applications across various therapeutic areas beyond anticonvulsant activity. This underscores the versatility and significance of the 2-Benzyl-2-azaspiro[4.4]nonan-6-ol scaffold in medicinal chemistry research (Chalyk et al., 2017).
Eigenschaften
IUPAC Name |
2-benzyl-2-azaspiro[4.4]nonan-9-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c17-14-7-4-8-15(14)9-10-16(12-15)11-13-5-2-1-3-6-13/h1-3,5-6,14,17H,4,7-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIAQDRXQNJDIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(C1)CCN(C2)CC3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-2-azaspiro[4.4]nonan-6-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.